N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide is a synthetic organic compound with a complex structure. It is characterized by the presence of phenoxy and sulfamoyl groups attached to a phenyl ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl intermediate.
Introduction of the Sulfamoyl Group: The phenoxyphenyl intermediate is then reacted with a sulfonamide derivative under acidic or basic conditions to introduce the sulfamoyl group.
Formation of the Final Product: The final step involves the reaction of the intermediate with a suitable propanamide derivative under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or sulfamoyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide can be compared with similar compounds such as:
N-Phenyl-N-(4-piperidinyl)propanamide: Known for its use as a metabolite of fentanyl.
2-(4-chlorophenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide: Another compound with similar structural features.
The uniqueness of this compound lies in its specific combination of phenoxy and sulfamoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)26-31(28,29)23-15-8-19(9-16-23)10-17-24(27)25-20-11-13-22(14-12-20)30-21-6-4-3-5-7-21/h3-9,11-16,18,26H,10,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZUINMDFHYSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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